(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride
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Overview
Description
(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a chemical compound used in scientific research. It exhibits high perplexity due to its complex structure and burstiness with varying applications, making it valuable for studies in pharmaceuticals, organic synthesis, and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves radical trifluoromethylation, where trifluoromethyl radicals are generated and added to the phenyl ring . This process can be achieved using reagents such as sodium triflinate under oxidative conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale radical trifluoromethylation processes, utilizing cost-effective and environmentally friendly reagents like sodium triflinate. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various trifluoromethylated derivatives, amine derivatives, and substituted phenyl compounds .
Scientific Research Applications
(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying radical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in pharmaceuticals and agrochemicals.
Trifluoromethylated indoles: Known for their biological activities and applications in medicine.
Uniqueness
(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is unique due to its specific combination of an isopropylamine group and a trifluoromethylated phenyl ring. This structure imparts distinct chemical and biological properties, making it valuable for diverse research applications.
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-8(2)15-7-9-4-3-5-10(6-9)11(12,13)14;/h3-6,8,15H,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOHUSWWOJWJTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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